2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol
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Overview
Description
2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve more robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzimidazole
- 4,5-Dimethylbenzimidazole
- 2-Amino-1-methylbenzimidazole
Uniqueness
2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-5,6-dimethyl-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C9H11N3O/c1-4-3-6-7(8(13)5(4)2)12-9(10)11-6/h3,13H,1-2H3,(H3,10,11,12) |
InChI Key |
NFTDCJGYMWJFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)O)N=C(N2)N |
Origin of Product |
United States |
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